D-Galacturonic Acid

Catalog No.
S1551695
CAS No.
25990-10-7
M.F
C6H10O7
M. Wt
194.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Galacturonic Acid

CAS Number

25990-10-7

Product Name

D-Galacturonic Acid

IUPAC Name

(2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

InChI

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6-/m0/s1

InChI Key

AEMOLEFTQBMNLQ-BKBMJHBISA-N

SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O

Synonyms

(D)-galacturonic acid, (DL)-galacturonic acid, D-galacturonic acid, DL-galacturonic acid, galacturonic acid, galacturonic acid, (alpha-D)-isomer, galacturonic acid, (D)-isomer, galacturonic acid, calcium, sodium salt, (D)-isomer, galacturonic acid, D-, galacturonic acid, DL-, galacturonic acid, monosodium salt, (D)-isomer

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O

Isomeric SMILES

[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O)C(=O)O)O)O

D-Galacturonic acid is an oxidized form of the monosaccharide D-galactose and is classified as a sugar acid. It is primarily known as a key component of pectin, a polysaccharide found in the cell walls of plants. Structurally, D-galacturonic acid can exist in both an open-chain form, with an aldehyde group at carbon 1 and a carboxylic acid group at carbon 6, and a cyclic form, typically represented as a pyranose. The cyclic structure can have two configurations: alpha and beta, depending on the orientation of the hydroxyl group at carbon 2 .

, particularly in nonenzymatic browning processes. When subjected to thermal treatment in aqueous solutions, it reacts with amino acids such as L-alanine, leading to the formation of complex products through pathways similar to the Maillard reaction. This reaction generates colored compounds and can produce products like furan-2-carboxaldehyde and norfuraneol . Additionally, hydrolysis of pectin yields D-galacturonic acid along with other byproducts such as methanol and acetic acid .

D-Galacturonic acid plays significant roles in biological systems, particularly in plant biology. It is crucial for maintaining the structural integrity of plant cell walls and contributes to intercellular adhesion. Its presence in pectin enhances the gelling properties of fruit-derived products, making it essential in food technology. Furthermore, D-galacturonic acid has been studied for its potential health benefits, including antioxidant properties and its role in modulating gut microbiota .

D-Galacturonic acid can be synthesized through several methods:

  • Hydrolysis of Pectin: The most common method involves the acidic or enzymatic hydrolysis of pectin, which releases D-galacturonic acid along with other sugars.
  • Chemical Synthesis: Laboratory synthesis can be achieved through oxidation reactions starting from D-galactose using oxidizing agents such as nitric acid or periodate .
  • Biotechnological Approaches: Recent studies have explored biotechnological methods involving microbial fermentation to produce D-galacturonic acid from renewable resources .

D-Galacturonic acid has diverse applications across various industries:

  • Food Industry: It is widely used as a gelling agent in jams and jellies due to its ability to form gels when combined with sugars.
  • Pharmaceuticals: Its potential health benefits make it a subject of interest for functional foods and dietary supplements.
  • Cosmetics: Used for its moisturizing properties and as a thickening agent in creams and lotions.
  • Agriculture: Acts as a natural polymer that can improve soil structure and water retention .

Studies on D-galacturonic acid interactions reveal its reactivity with various compounds. For instance, its interaction with amino acids can lead to the formation of complex Maillard reaction products, which are significant in food chemistry due to their flavor and color contributions. Additionally, research indicates that D-galacturonic acid may influence microbial activity in the gut, promoting beneficial bacteria while inhibiting pathogenic strains .

D-Galacturonic acid shares structural similarities with several other uronic acids. Here are some notable comparisons:

CompoundStructure/CharacteristicsUnique Aspects
D-GalactoseA hexose sugar; precursor to D-galacturonic acidNon-oxidized form; part of lactose
D-Glucuronic AcidAn oxidized form of glucose; important for detoxificationPlays a role in drug metabolism
L-Iduronic AcidA stereoisomer; found in certain glycosaminoglycansContributes to the structure of hyaluronic acid
D-Mannuronic AcidFound in alginates; differs by having different stereochemistryImportant for marine polysaccharides

D-Galacturonic acid is unique due to its predominant role in pectin formation and its specific reactivity in nonenzymatic browning reactions compared to other uronic acids .

Physical Description

Solid

XLogP3

-2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

194.04265265 g/mol

Monoisotopic Mass

194.04265265 g/mol

Heavy Atom Count

13

UNII

CEP8I6411H

Related CAS

25990-10-7 (homopolymer)

Other CAS

685-73-4
25990-10-7

Wikipedia

D-galactopyranuronate
D-galacturonic acid
D-galactopyranuronic acid

General Manufacturing Information

Galacturonic acid, homopolymer: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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